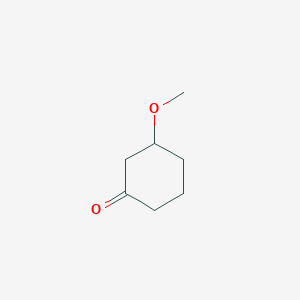
Ácido 1,3-adamantandiacetico
Descripción general
Descripción
1,3-Adamantanediacetic acid (ADA) is a type of carboxylic acid that is composed of two carbon atoms and two oxygen atoms, and is an important intermediate in the synthesis of various pharmaceuticals and other compounds. ADA is an important molecule in the production of many different compounds, and has been the subject of much scientific research in recent years. In
Aplicaciones Científicas De Investigación
Síntesis química
“Ácido 1,3-adamantandiacetico” es un compuesto químico con la fórmula molecular C14H20O4 . Es un polvo blanco a amarillo claro o cristal y se utiliza en varios procesos de síntesis química debido a su estructura y propiedades únicas .
Moléculas de enlace orgánico para marcos metal-orgánicos (MOFs)
“this compound” se puede usar como una molécula de enlace orgánico en la creación de marcos metal-orgánicos (MOFs) . Los MOF son una clase de compuestos que consisten en iones metálicos o grupos coordinados a ligandos orgánicos para formar estructuras unidimensionales, bidimensionales o tridimensionales .
Polímeros de coordinación
“this compound” se ha utilizado en la síntesis de polímeros de coordinación . Estos son polímeros con iones metálicos en su estructura, unidos por moléculas orgánicas . El compuesto se ha utilizado para crear polímeros con cobalto y manganeso .
Investigación de propiedades magnéticas
Los polímeros de coordinación sintetizados utilizando “this compound” se han estudiado por sus propiedades magnéticas . Los polímeros muestran antiferromagnetismo, un fenómeno en el que los momentos magnéticos de átomos o iones en un compuesto se alinean en un patrón regular con giros vecinos apuntando en direcciones opuestas
Mecanismo De Acción
Target of Action
1,3-Adamantanediacetic acid, also known as H2ADA , is a derivative of adamantane . It has been found to have antiviral activity, particularly against the influenza A virus . The primary target of this compound is the influenza A virus, and it acts as a replication inhibitor .
Mode of Action
The 1,3-adamantanediacetic acid derivative with two residues of ethyl threonine ester N,N-1,3-diacyladamantyl diethyltreonate selectively inhibits the reproduction of the influenza A virus . This suggests that the compound interacts with the virus in a way that prevents it from replicating.
Biochemical Pathways
It is known that the compound interferes with the replication of the influenza a virus
Pharmacokinetics
It has good solubility and stability under certain conditions , which may influence its bioavailability.
Result of Action
The primary result of the action of 1,3-adamantanediacetic acid is the inhibition of the replication of the influenza A virus . This can help to limit the spread of the virus within the body, potentially reducing the severity and duration of an influenza A infection.
Action Environment
The action of 1,3-adamantanediacetic acid can be influenced by various environmental factors. For example, the compound’s solubility and stability can be affected by the conditions in which it is used . Additionally, the effectiveness of the compound as a replication inhibitor for the influenza A virus may be influenced by the specific strain of the virus, as well as the host’s immune response .
Análisis Bioquímico
Biochemical Properties
It has been used as a ligand in the synthesis of metal-organic frameworks . The nature of its interactions with enzymes, proteins, and other biomolecules remains unclear.
Molecular Mechanism
It is known that it can form complexes with metals such as zinc and cadmium , but the details of these interactions and their effects at the molecular level are not clear.
Propiedades
IUPAC Name |
2-[3-(carboxymethyl)-1-adamantyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c15-11(16)6-13-2-9-1-10(4-13)5-14(3-9,8-13)7-12(17)18/h9-10H,1-8H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTENGZNBNPABQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170366 | |
| Record name | Tricyclo(3.3.1.13,7)dec-1,3-diyldi(acetic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17768-28-4 | |
| Record name | 1,3-Adamantanediacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17768-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo(3.3.1.13,7)dec-1,3-diyldi(acetic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017768284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)dec-1,3-diyldi(acetic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]dec-1,3-diyldi(acetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-adamantanediacetic acid?
A1: 1,3-Adamantanediacetic acid has the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol. [, ]
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided papers primarily focus on crystallographic data, infrared (IR) spectroscopy is frequently used to characterize the synthesized complexes containing H2ADA. [, , , , , ] IR data helps confirm the presence of characteristic functional groups like carboxylates.
Q3: How does the flexibility of H2ADA affect its coordination behavior?
A3: The flexibility of the acetic acid arms in H2ADA allows it to adopt various coordination modes, acting as a chelating, bridging bidentate, or even a tetradentate ligand. This versatility leads to diverse structural motifs in the resulting coordination polymers. [, , , ]
Q4: What influence do counterions and solvents have on H2ADA-based complexes?
A4: Research indicates that the presence of different counterions and solvents during synthesis can significantly impact the structural arrangements of H2ADA-based complexes. For instance, the use of ammonium and bulky organic cations like tetraphenylphosphonium (PPh4+) in conjunction with H2ADA led to the formation of tetranuclear uranyl metallatricycles. [] Furthermore, varying the organic solvents during solvothermal synthesis with uranyl nitrate yielded complexes with distinct dimensionalities and topologies. []
Q5: Can H2ADA-based MOFs act as catalysts?
A5: Yes, dual-ligand Zn(II)/Cd(II) MOFs incorporating H2ADA and a pyridyl-based Schiff base ligand demonstrated efficient heterogeneous catalytic activity in Knoevenagel condensation reactions. [] The Lewis acidity of the metal centers and the presence of amide functionalities within the framework likely contribute to this catalytic behavior.
Q6: Are there other applications for these H2ADA-based materials?
A6: Besides catalysis, these materials exhibit potential for gas adsorption. Studies on Cd-ADA-1, Mn-ADA-1, and Zn-ADA-1 revealed varying degrees of hydrogen (H2) and carbon dioxide (CO2) uptake. [] Additionally, the luminescent properties of several H2ADA-based complexes, particularly those containing lanthanide ions, have been investigated for potential sensing applications. [, , ]
Q7: How does the structure of H2ADA, compared to its dicarboxylic acid analog 1,3-adamantanedicarboxylic acid (H2ADC), influence the resulting complexes?
A7: The additional methylene groups in H2ADA's acetic acid arms, compared to the directly attached carboxylic acids in H2ADC, impart greater flexibility. This difference in rigidity affects the dimensionality, topology, and properties of the resultant complexes. For example, while H2ADA readily forms uranyl metallatricycles under certain conditions, H2ADC does not, highlighting the importance of ligand flexibility. []
Q8: What is known about the thermal stability of H2ADA-containing coordination polymers?
A8: Thermal stability varies depending on the specific structure of the coordination polymer. Thermogravimetric analysis (TGA) is frequently employed to assess their thermal behavior. [, , , , ] For example, complex 1 in [] showed good thermal stability up to a certain temperature as demonstrated by TGA and variable-temperature X-ray diffraction (VT-XRD) measurements.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


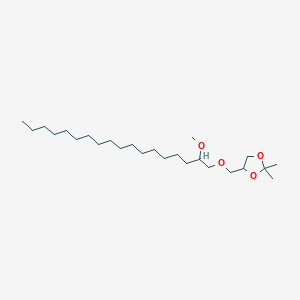

![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)


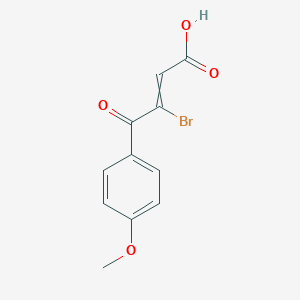

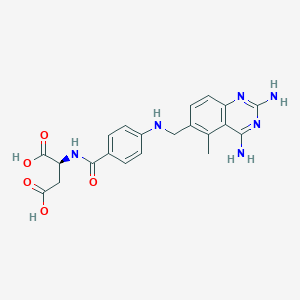
![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)
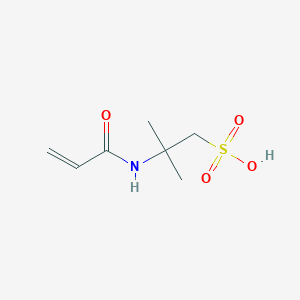
![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)
